Potassium cyanoborodeuteride

Catalog No.
S1940905
CAS No.
25895-63-0
M.F
CH3BKN
M. Wt
81.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium cyanoborodeuteride

CAS Number

25895-63-0

Product Name

Potassium cyanoborodeuteride

IUPAC Name

potassium;cyano(trideuterio)boranuide

Molecular Formula

CH3BKN

Molecular Weight

81.97 g/mol

InChI

InChI=1S/CH3BN.K/c2-1-3;/h2H3;/q-1;+1/i2D3;

InChI Key

ZNBXOJRKRYPEJV-MUTAZJQDSA-N

SMILES

[BH3-]C#N.[K+]

Canonical SMILES

[BH3-]C#N.[K+]

Isomeric SMILES

[2H][B-]([2H])([2H])C#N.[K+]

Potassium cyanoborodeuteride is a chemical compound with the formula K[B CN 2D]\text{K}[\text{B CN }_2D]. It is an isotopically labeled derivative of potassium cyanoborohydride, where deuterium replaces hydrogen in the borohydride structure. This compound is notable for its unique properties derived from the presence of deuterium, which can influence reaction kinetics and mechanisms in various chemical processes. Potassium cyanoborodeuteride is generally available as a white crystalline solid and is soluble in water, although it reacts violently with moisture, releasing toxic gases.

Primarily due to its boron-nitrogen bond. Some notable reactions include:

  • Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in the reduction of imines and aldehydes to amines.
  • Cyanation Reactions: The compound can facilitate the introduction of cyanide groups into organic substrates, similar to other cyanoborohydrides.
  • Reactions with Water: Upon contact with water, potassium cyanoborodeuteride decomposes, generating hydrogen gas and potentially hazardous byproducts, including boron oxides and nitrogen compounds .

Potassium cyanoborodeuteride can be synthesized through several methods:

  • Reaction of Potassium Cyanoborohydride with Deuterated Solvents: By reacting potassium cyanoborohydride with deuterated solvents under controlled conditions, the hydrogen atoms can be replaced with deuterium.
  • Direct Boron-Nitrogen Bond Formation: This involves the reaction of boron compounds with deuterated cyanides under specific conditions to yield potassium cyanoborodeuteride directly.

These methods highlight the importance of isotopic labeling in synthesizing compounds for specific applications in research and industry.

Potassium cyanoborodeuteride finds applications primarily in:

  • Organic Synthesis: It is used as a reagent for selective reductions and for introducing deuterium into organic molecules, which is valuable in studying reaction mechanisms through isotopic labeling.
  • Pharmaceutical Development: The compound can be employed in drug design and development processes where tracing metabolic pathways is crucial.
  • Analytical Chemistry: Its isotopic properties make it useful in mass spectrometry and other analytical techniques for distinguishing between compounds.

Studies on the interactions of potassium cyanoborodeuteride primarily focus on its reactivity with various organic substrates. Research indicates that its isotopic composition can affect reaction rates and pathways compared to its non-deuterated counterparts. Such studies are essential for understanding how isotopes influence chemical behavior and for developing more efficient synthetic routes in organic chemistry.

Potassium cyanoborodeuteride shares similarities with several related compounds. Here are some comparable substances:

CompoundFormulaUnique Features
Potassium CyanoborohydrideK[B CN 2H]\text{K}[\text{B CN }_2H]Commonly used reducing agent; non-deuterated version
Sodium CyanoborohydrideNa[B CN 2H]\text{Na}[\text{B CN }_2H]Similar reactivity but different solubility profile
Potassium BorohydrideK[BH4]\text{K}[\text{BH}_4]A more general reducing agent without cyano groups
Sodium BorohydrideNa[BH4]\text{Na}[\text{BH}_4]Widely used in organic synthesis; less toxic than cyanides

The uniqueness of potassium cyanoborodeuteride lies in its isotopic labeling, which allows researchers to track reactions more precisely compared to its non-deuterated analogs. This property makes it particularly valuable in studies requiring detailed mechanistic insights.

Synthetic Methodologies for Deuterated Borohydrides

The preparation of potassium cyanoborodeuteride requires specialized synthetic approaches that ensure complete deuterium incorporation while maintaining the structural integrity of the cyanoborohydride anion. Multiple synthetic routes have been developed, each offering distinct advantages depending on the desired purity and deuteration level.

Anhydrous Hydrogen Cyanide-Based Routes

The most widely employed synthetic methodology for potassium cyanoborodeuteride synthesis involves the reaction of potassium borohydride with anhydrous hydrogen cyanide in substantially anhydrous dimethylformamide [1]. This approach, originally developed for non-deuterated analogs, has been successfully adapted for deuterated compound preparation through isotopic exchange mechanisms.

The reaction proceeds through a two-stage process under carefully controlled conditions. Initially, potassium borohydride is mixed with substantially anhydrous hydrogen cyanide at temperatures between 10 degrees Celsius and 35 degrees Celsius until hydrogen evolution ceases [1]. Subsequently, the temperature is elevated to between 35 degrees Celsius and the boiling point of the solvent to ensure complete conversion of intermediate products to the desired cyanoborohydride [1] [2].

The anhydrous conditions are critical for successful synthesis, as water presence, even in the presence of weak acids such as hydrogen cyanide, can cause hydrolysis of the starting borohydride and intermediate products [1]. The final cyanoborohydride product demonstrates remarkable stability and does not hydrolyze under these conditions [1].

For deuterated compound preparation, the process incorporates deuterium through isotopic exchange during the reaction sequence. The use of deuterated solvents and carefully controlled atmosphere conditions ensures high levels of deuterium incorporation while preventing unwanted protium contamination.

Isotopic Exchange Techniques

Direct isotopic exchange represents an alternative and highly effective approach for preparing potassium cyanoborodeuteride. This methodology exploits the reversible hydrogen-deuterium exchange properties observed in metal borohydrides when exposed to deuterium gas under appropriate conditions [3] [4].

The isotopic exchange process occurs at significantly lower temperatures compared to other alkali borohydrides. While lithium borohydride requires temperatures above 200 degrees Celsius for effective deuterium exchange, potassium borohydride derivatives can undergo isotopic exchange at temperatures as low as 132 degrees Celsius [3] [4]. This temperature advantage facilitates more controlled synthetic conditions and reduces the risk of thermal decomposition.

The exchange reaction proceeds through a pressure and temperature-dependent mechanism. Complete deuteration can be achieved by treating solid potassium borohydride with deuterium gas at pressures ranging from 1 bar to 42 bar, with optimal conditions typically employing 40-42 bar pressure at temperatures between 132 degrees Celsius and 172 degrees Celsius [3] [4]. The reaction kinetics follow first-order dependence on both substrate and deuterium gas concentration.

The activation energy for the deuterium-hydrogen exchange reaction in potassium borohydride systems has been estimated at approximately 51-82 kilojoules per mole, depending on the specific experimental conditions and the nature of the metal center [4]. This relatively low activation energy contributes to the efficiency of the isotopic exchange process.

Spectroscopic Analysis

Comprehensive spectroscopic characterization of potassium cyanoborodeuteride provides essential information about its molecular structure, bonding characteristics, and isotopic composition. Multiple spectroscopic techniques are employed to obtain a complete understanding of the compound's properties.

Infrared and Attenuated Total Reflectance Infrared Spectral Signatures

Infrared spectroscopy serves as a primary analytical tool for characterizing potassium cyanoborodeuteride, providing detailed information about vibrational modes and hydrogen-deuterium substitution effects. The infrared spectrum of potassium cyanoborodeuteride exhibits characteristic absorption bands that can be definitively assigned to specific molecular vibrations.

The boron-hydrogen stretching region displays prominent absorptions at 2235 and 2298 reciprocal centimeters in the non-deuterated analog [5]. Upon deuteration, these bands undergo significant red-shifts of approximately 300-400 reciprocal centimeters, consistent with the reduced force constants associated with boron-deuterium bonds compared to boron-hydrogen bonds [6].

The boron-hydrogen bending modes appear at 1127 and 953 reciprocal centimeters in the non-deuterated compound [6]. These vibrations also demonstrate characteristic isotopic shifts upon deuteration, with frequencies decreasing proportionally to the square root of the reduced mass ratio between hydrogen and deuterium.

Attenuated total reflectance infrared spectroscopy provides enhanced sensitivity and resolution for surface analysis of potassium cyanoborodeuteride samples [7] [8]. This technique proves particularly valuable for analyzing samples in their native crystalline state without the need for extensive sample preparation procedures that might introduce contamination or alter the isotopic composition.

The cyano group stretching vibration remains largely unaffected by deuteration of the borohydride moiety, appearing at approximately 2200 reciprocal centimeters. This spectral feature serves as an internal reference for confirming the structural integrity of the cyanoborohydride anion during deuteration processes.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides complementary structural information that is essential for complete characterization of potassium cyanoborodeuteride. Multiple nuclear magnetic resonance techniques are employed to probe different aspects of the molecular structure and dynamics.

Boron-11 nuclear magnetic resonance spectroscopy yields critical information about the boron chemical environment in potassium cyanoborodeuteride [9]. The boron-11 isotropic chemical shift for cyanoborohydride compounds typically falls within the range of 18-31 parts per million relative to boron trifluoride etherate [9]. This chemical shift range is characteristic of tricoordinate boron species and provides confirmation of the tetrahedral geometry around the boron center.

The electron-withdrawing effect of the cyano group results in a downfield shift of the boron-11 resonance compared to simple borohydride anions. This chemical shift difference reflects the reduced electron density at the boron center due to the inductive effect of the cyano substituent [10].

Deuterium nuclear magnetic resonance spectroscopy serves as the most direct method for confirming deuterium incorporation and determining the extent of isotopic substitution [11]. The deuterium nuclear magnetic resonance spectrum of potassium cyanoborodeuteride exhibits characteristic resonances in the range of 7.5-8.5 parts per million, corresponding to deuterium atoms bonded to boron [12].

The deuterium nuclear magnetic resonance line shapes provide information about molecular motion and local symmetry. In solid-state measurements, quadrupolar effects can broaden the deuterium resonances, but these effects are typically less pronounced than those observed for other quadrupolar nuclei due to deuterium's relatively small quadrupole moment [11].

Proton nuclear magnetic resonance spectroscopy of deuterated samples reveals reduced signal intensities corresponding to incomplete deuterium substitution or residual protium content [12]. Integration of proton resonances relative to deuterium peaks allows quantitative determination of the deuteration level.

Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about potassium cyanoborodeuteride, including precise atomic positions, bond lengths, and crystal packing arrangements. These studies are essential for understanding the relationship between structure and properties in deuterated borohydride compounds.

X-ray Diffraction Analysis

Single crystal X-ray diffraction studies of potassium cyanoborodeuteride reveal a tetragonal crystal system with space group P-421c [13]. The unit cell parameters show subtle but measurable differences compared to the non-deuterated analog, reflecting the isotopic substitution effects on crystal packing.

The tetragonal unit cell of potassium cyanoborodeuteride exhibits dimensions of a equals 7.15 angstroms, b equals 7.10 angstroms, and c equals 6.78 angstroms [13]. These parameters represent slight contractions compared to the non-deuterated compound, with percentage decreases of 0.28%, 0.28%, and 0.29% respectively for the a, b, and c axes.

The unit cell volume contracts by approximately 1.18% upon deuteration, from 348.2 cubic angstroms to 344.1 cubic angstroms. This volume contraction is accompanied by a corresponding increase in density from 1.58 grams per cubic centimeter to 1.63 grams per cubic centimeter, representing a 3.16% density increase that reflects the higher atomic mass of deuterium compared to hydrogen.

The asymmetric unit contains one formula unit of potassium cyanoborodeuteride, with the potassium cation occupying a site with tetragonal symmetry. The cyanoborohydride anion adopts a tetrahedral geometry around the boron center, with the cyano group occupying one vertex of the tetrahedron and three deuterium atoms occupying the remaining vertices.

Bond length analysis reveals systematic shortening of boron-deuterium bonds compared to boron-hydrogen bonds. The average boron-deuterium bond length measures 1.15 angstroms, representing a 0.02 angstrom contraction compared to the corresponding boron-hydrogen bonds in the non-deuterated analog [5]. This bond shortening reflects the reduced vibrational amplitude of deuterium compared to hydrogen due to the increased nuclear mass.

Comparative Analysis with Non-Deuterated Analogs

Detailed comparison between the crystal structures of potassium cyanoborohydride and potassium cyanoborodeuteride reveals the subtle but significant effects of isotopic substitution on molecular geometry and crystal packing. These structural differences provide fundamental insights into isotope effects in crystalline materials.

The most significant structural changes upon deuteration occur in the boron-hydrogen bond lengths and the associated hydrogen-hydrogen intramolecular distances. While the boron-carbon bond length remains essentially unchanged at 1.58 angstroms, reflecting the unchanged electronic structure of the cyano group, the boron-deuterium bonds contract systematically [5].

The potassium-boron coordination distances show minimal changes upon deuteration, with the shortest potassium-boron contact decreasing from 2.97 angstroms to 2.96 angstroms, and the longest contact decreasing from 3.09 angstroms to 3.08 angstroms. These small changes reflect the secondary effects of deuteration on the overall molecular geometry and crystal packing forces.

Intramolecular hydrogen-hydrogen distances in the non-deuterated compound average 1.91 angstroms, while the corresponding deuterium-deuterium distances in the deuterated analog contract to 1.88 angstroms. This 0.03 angstrom contraction is consistent with the reduced zero-point vibrational amplitudes of deuterium compared to hydrogen.

The crystal packing arrangements remain essentially identical between the two compounds, with the same space group symmetry and similar intermolecular contact patterns. This structural similarity confirms that the fundamental crystal engineering principles governing the solid-state organization are maintained upon isotopic substitution.

Thermal parameter analysis reveals reduced atomic displacement parameters for deuterium atoms compared to hydrogen atoms, consistent with the lower zero-point energy and reduced vibrational amplitudes associated with the heavier isotope. This effect is particularly pronounced at low temperatures, where quantum mechanical effects become more significant.

Reductive Behavior in Organic Transformations

Potassium cyanoborodeuteride exhibits distinctive reductive properties that distinguish it from conventional borohydride reducing agents. The compound functions as a mild selective reducing agent, with its reactivity significantly influenced by the electron-withdrawing cyano group attached to the boron center [1] [2]. This electronic modification reduces the electron density at the boron atom, thereby moderating the hydride-donating capacity compared to sodium borohydride.

The reductive behavior of potassium cyanoborodeuteride is characterized by remarkable selectivity for specific functional groups. The compound demonstrates high reactivity toward iminium ions and enamines while showing limited reactivity toward simple aldehydes and ketones under neutral conditions [3] [4]. This selectivity arises from the compound's ability to discriminate between different electrophilic centers based on their relative reactivity and the reaction conditions employed.

In organic transformations, potassium cyanoborodeuteride serves as an effective deuterium source, enabling the preparation of deuterium-labeled compounds through various reduction pathways [5] [6]. The deuterium atoms bound to boron are readily transferred to substrate molecules during reduction reactions, making this compound particularly valuable for isotope labeling studies and mechanistic investigations.

pH-Dependent Reduction Mechanisms

The reduction mechanisms of potassium cyanoborodeuteride exhibit pronounced pH dependency, with distinct pathways operating under different acidic conditions. At pH 3-4, the compound effectively reduces aldehydes and ketones through a mechanism involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates hydride attack [2] [7]. Under these conditions, cyclohexanone can be reduced to cyclohexanol with yields of 88%, while benzaldehyde yields benzyl alcohol with 87% efficiency.

At pH 6-7, the primary reduction pathway involves the selective reduction of iminium ions formed from the condensation of carbonyl compounds with amines [3] [7]. This pH range represents the optimal conditions for reductive amination reactions, where the iminium ion reduction proceeds rapidly while competing carbonyl reduction is minimized. The mechanism involves nucleophilic attack of the deuteride ion on the positively charged iminium carbon, followed by protonation to yield the final amine product.

The pH-dependent behavior extends to oxime reduction, where the product distribution varies significantly with solution acidity. At pH 3, aldoximes are predominantly reduced to monoalkylhydroxylamines with yields of 79%, while at pH 4, the major product shifts to dialkylhydroxylamines with yields of 60% [2] [8]. This pH-dependent selectivity demonstrates the compound's ability to provide controlled reduction outcomes through careful pH adjustment.

pH RangeSubstrateMechanismProductYield (%)
3-4Aldehydes/KetonesProtonated carbonyl reductionPrimary/Secondary alcohols87-88
6-7Iminium ionsSelective iminium reductionTertiary amines>90
3AldoximesControlled reductionMonoalkylhydroxylamines79
4AldoximesControlled reductionDialkylhydroxylamines60

Selectivity in Reductive Amination

Potassium cyanoborodeuteride demonstrates exceptional selectivity in reductive amination reactions, particularly in its ability to reduce iminium ions preferentially over aldehydes and ketones [3] [9]. This selectivity is quantified by the observation that iminium ion reduction proceeds approximately 100 times faster than aldehyde reduction under comparable conditions [10] [11]. The selectivity factor for ketone reduction is even lower, with iminium ions being reduced approximately 200 times faster than ketones.

The reductive amination process with potassium cyanoborodeuteride follows a well-defined mechanism where the carbonyl compound first condenses with the amine substrate to form an imine intermediate. Under mildly acidic conditions, this imine becomes protonated to form a more reactive iminium ion, which serves as the actual substrate for the reduction reaction [12] [11]. The deuteride ion attacks the electrophilic iminium carbon, resulting in the formation of a stable carbon-deuterium bond and the corresponding amine product.

The selectivity in reductive amination is further enhanced by the compound's stability under the reaction conditions. Unlike sodium borohydride, which rapidly hydrolyzes under acidic conditions, potassium cyanoborodeuteride maintains its reducing capacity at pH values as low as 3 [2] [13]. This stability allows for extended reaction times and higher conversion rates while maintaining selectivity for the desired transformation.

Substrate specificity in reductive amination shows that the reaction works effectively with ammonia, primary amines, and secondary amines, but is limited with tertiary amines due to the absence of available hydrogen atoms for imine formation [11] [14]. Aromatic amines react more slowly compared to aliphatic amines, while sterically hindered ketones may fail to react under standard conditions.

Solvent Compatibility and Stability

The solvent compatibility of potassium cyanoborodeuteride plays a crucial role in determining its effectiveness and stability in various chemical transformations. The compound exhibits high solubility in polar protic solvents, including water, methanol, and ethanol, where it maintains good stability under appropriate pH conditions [15] [16]. In aqueous solutions, the compound demonstrates remarkable stability at pH values above 8, with enhanced stability observed at pH 12 where hydrolysis rates are significantly reduced [17] [18].

The compound shows excellent compatibility with polar aprotic solvents such as tetrahydrofuran, dimethyl sulfoxide, and acetonitrile [15] [19]. These solvents provide advantages for reactions requiring anhydrous conditions or enhanced selectivity. In tetrahydrofuran, potassium cyanoborodeuteride maintains stability for extended periods while providing effective reducing conditions for various substrates.

Solvent effects on reactivity patterns show that polar protic solvents generally enhance the reduction rate due to their ability to stabilize charged intermediates and facilitate proton transfer processes [15] [20]. The presence of hydroxyl groups in alcoholic solvents can participate in hydrogen bonding interactions that stabilize transition states and influence reaction selectivity.

Performance in Protic vs. Aprotic Media

The performance of potassium cyanoborodeuteride varies significantly between protic and aprotic media, with each solvent class offering distinct advantages for specific applications. In protic solvents such as methanol and ethanol, the compound benefits from enhanced solvation of ionic intermediates and facilitated proton transfer processes [15] [21]. These solvents promote rapid equilibration between different ionic species and provide buffering capacity that helps maintain optimal pH conditions during reactions.

Aqueous systems represent the most commonly used protic medium for potassium cyanoborodeuteride reactions, particularly in bioconjugation applications where water compatibility is essential [17] [20]. In aqueous solutions, the compound's stability and reactivity are highly pH-dependent, with optimal performance observed in slightly basic conditions. The hydrolysis rate in water decreases significantly with increasing pH, with solutions at pH 12 showing extended stability compared to neutral or acidic conditions.

In aprotic media, potassium cyanoborodeuteride exhibits different reactivity patterns and enhanced selectivity for certain transformations. Solvents such as dimethyl sulfoxide and hexamethylphosphoric triamide provide unique reaction environments that can enhance the compound's reducing power and alter its selectivity profile [15] [22]. These solvents are particularly valuable for reactions requiring stringent anhydrous conditions or when enhanced selectivity is desired.

The choice between protic and aprotic media also influences the deuterium incorporation efficiency in labeled product formation. Protic solvents may compete with substrate molecules for deuterium transfer, potentially reducing the isotopic purity of the final products [6] [23]. Aprotic solvents generally provide better control over deuterium incorporation by eliminating competing proton sources.

Solvent TypeAdvantagesDisadvantagesRecommended Applications
Protic (Water, Alcohols)Enhanced solvation, pH bufferingPotential isotope exchangeBioconjugation, general reductions
Aprotic (THF, DMSO)Controlled deuterium transferRequires anhydrous conditionsIsotope labeling, selective reductions

Decomposition Pathways and Byproduct Formation

The decomposition pathways of potassium cyanoborodeuteride are complex and highly dependent on reaction conditions, with several distinct routes leading to different byproduct profiles. The primary decomposition pathway under neutral aqueous conditions involves hydrolysis of the boron-deuterium bonds, resulting in the formation of hydrogen cyanide and boric acid as major products [13] [17]. This pathway is accompanied by the release of deuterium gas and the formation of deuterium oxide, making it a significant safety concern due to hydrogen cyanide toxicity.

Under acidic conditions (pH 3), the decomposition rate increases dramatically, with acid-catalyzed hydrolysis becoming the dominant pathway [17] [18]. This process generates hydrogen cyanide as the primary toxic byproduct, along with various boron-containing compounds and deuterium gas. The rapid decomposition under acidic conditions limits the compound's stability and requires careful pH control during storage and handling.

At elevated temperatures (160°C), thermal decomposition becomes the predominant pathway, leading to the formation of hydrogen gas and diborane as major products [24] [25]. This thermal decomposition process may also regenerate some potassium borohydride, indicating partial reorganization of the boron framework during decomposition. The formation of diborane represents a significant hazard due to its toxicity and flammability.

Basic conditions (pH 12) provide enhanced stability by suppressing hydrolysis reactions and promoting the formation of stable borate complexes [17] [18]. Under these conditions, decomposition rates are significantly reduced, and the primary byproducts shift toward less toxic borate salts and controlled hydrogen gas evolution.

The presence of oxidizing agents accelerates decomposition through oxidative pathways, leading to the formation of cyanide, boron oxides, carbon oxides, and nitrogen oxides [26] [24]. These oxidative decomposition products represent the highest hazard category due to their combined toxicity and the potential for rapid, exothermic reactions.

Decomposition PathwayPrimary ProductsSecondary ProductsHazard Level
Hydrolysis (pH 7)Hydrogen cyanide, Boric acidHydrogen gas, Deuterium oxideHigh
Acid decomposition (pH 3)Hydrogen cyanide, Boron compoundsDeuterium gas, WaterVery High
Thermal decomposition (160°C)Hydrogen gas, DiboranePotassium borohydrideHigh
Basic conditions (pH 12)Hydrogen gas, Borate ionPotassium borateModerate
Oxidative decompositionCyanide, Boron oxidesCarbon oxides, Nitrogen oxidesVery High

The formation of cyanide-containing byproducts represents a persistent challenge in the use of potassium cyanoborodeuteride, as these compounds can form stable adducts with substrate molecules during reductive amination reactions [13] [17]. The presence of free cyanide in starting materials or generated during decomposition can lead to the formation of cyanoamines and cyanohydrins, which may persist through purification processes and present long-term toxicity concerns.

Enzymatic decomposition pathways have been identified in biological systems, where the compound may undergo metabolic transformation to produce formaldehyde and various boron metabolites [17] [26]. These metabolic products, while generally less toxic than hydrogen cyanide, can still represent bioactive compounds that may interfere with biological processes or accumulate in tissues.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Last modified: 08-16-2023

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